molecular formula C19H14N2O2S B2490570 2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2059484-58-9

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2490570
CAS No.: 2059484-58-9
M. Wt: 334.39
InChI Key: PKUIBXLBYUWVQU-UHFFFAOYSA-N
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Description

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of a thiazole ring and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

The isoindole-dione structure can be synthesized through the cyclization of phthalic anhydride with primary amines. The final step involves the coupling of the thiazole and isoindole-dione structures through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenyl-1,3-thiazol-5-yl)ethylamine: Similar thiazole structure but lacks the isoindole-dione moiety.

    2,3-dihydro-1H-isoindole-1,3-dione: Contains the isoindole-dione structure but lacks the thiazole ring.

    4-phenyl-1,3-thiazole: Contains the thiazole ring but lacks the ethyl and isoindole-dione groups.

Uniqueness

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the thiazole and isoindole-dione structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18-14-8-4-5-9-15(14)19(23)21(18)11-10-16-17(20-12-24-16)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUIBXLBYUWVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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